molecular formula C17H22ClNO2 B13737255 2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride CAS No. 16146-80-8

2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride

Cat. No.: B13737255
CAS No.: 16146-80-8
M. Wt: 307.8 g/mol
InChI Key: FQKATYLDCVGHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride is a synthetic chromone derivative characterized by a benzopyran-4-one (chromone) backbone substituted with methyl groups at positions 2 and 3, and a piperidinomethyl group at position 6, forming a hydrochloride salt. Chromones are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and kinase inhibitory effects . The piperidine moiety in this compound likely enhances its solubility and bioavailability due to the hydrochloride salt form, a common strategy in drug design to improve pharmacokinetics.

Properties

CAS No.

16146-80-8

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

2,3-dimethyl-6-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride

InChI

InChI=1S/C17H21NO2.ClH/c1-12-13(2)20-16-7-6-14(10-15(16)17(12)19)11-18-8-4-3-5-9-18;/h6-7,10H,3-5,8-9,11H2,1-2H3;1H

InChI Key

FQKATYLDCVGHJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH+]3CCCCC3)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Chromone Core

The chromone nucleus, specifically 2,3-dimethylchromone, can be synthesized using established methods such as:

  • Co-heating of dehydroacetic acid with concentrated hydrochloric acid : This method yields high-purity 2,6-dimethyl-γ-pyrone, a key intermediate related to chromone synthesis. The process involves co-heating dehydroacetic acid and hydrochloric acid (20–37.5% concentration) at 30–100 °C for 1–24 hours, followed by purification steps including extraction, drying, and sublimation to achieve >99.8% purity with a 90% yield.
Step Conditions Description Yield/Purity
1 30–100 °C, 1–24 h, HCl (20–37.5%) Co-heating dehydroacetic acid and HCl Intermediate formation
2 Reduced pressure distillation Removal of solvent and impurities -
3 Extraction with chloroform, drying Purification -
4 Sublimation Final purification 90% yield, >99.8% purity

This intermediate can be further elaborated into the chromone structure via cyclization and functional group transformations.

Introduction of the Piperidinomethyl Group

The key step in the preparation of 2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride is the installation of the piperidine moiety at the 6-position of the chromone ring. This is achieved through a synthetic sequence involving:

A representative procedure involves reacting N-benzylated tetrahydro-3-pyridinemethanol with a suitable phenol derivative under Mitsunobu conditions (using triphenylphosphine and diisopropyl azodicarboxylate in THF at 0 °C to room temperature) to yield the precursor ether.

Subsequently, heating this precursor in toluene at 200 °C under microwave irradiation for 40 minutes induces the aromatic Claisen rearrangement, yielding the chromone-piperidine intermediate with high regioselectivity and yields up to 92%.

Step Reaction Conditions Yield (%) Notes
1 Mitsunobu reaction THF, 0 °C to RT, PPh3, DIAD ~88% Formation of precursor ether
2 Aromatic Claisen rearrangement Toluene, 200 °C, microwave, 40 min 92% High regioselectivity, cis-orientation

Final Functionalization and Salt Formation

The final step involves:

  • Oxidative cleavage and reduction to install the hydroxyl group at the C3′ position with the required cis-orientation.
  • Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid, yielding this compound.

This salt formation improves the compound's stability and solubility for further applications.

Reaction Optimization and Scope

The aromatic Claisen rearrangement step is critical and has been extensively optimized:

Entry Solvent Temperature (°C) Time (min) Yield (%) Notes
1 Acetonitrile 180 180 65 Conventional heating
2 Acetonitrile 190 90 76 Conventional heating
3 Acetonitrile 200 40 66 Conventional heating
5 Ethyl acetate 200 60 80 Conventional heating
6 Toluene 200 40 70 Conventional heating
9 Toluene 200 40 92 Microwave irradiation (optimal)

Microwave irradiation in toluene at 200 °C for 40 minutes provides the best yield and reaction efficiency.

The electronic nature of substituents on the aromatic ring affects the rearrangement:

  • Electron-donating groups enhance yields.
  • Electron-withdrawing groups inhibit the reaction.
  • Halogens show variable effects, with iodide inhibiting and fluoride allowing moderate yields.

Summary Table of Preparation Steps

Stage Reagents/Conditions Purpose Yield/Outcome
1 Dehydroacetic acid + HCl, 30–100 °C Synthesis of 2,6-dimethyl-γ-pyrone intermediate 90% yield, >99.8% purity
2 Mitsunobu reaction (PPh3, DIAD, THF) Coupling piperidinemethanol and phenol derivative ~88% yield
3 Aromatic Claisen rearrangement (Toluene, 200 °C, microwave) Installation of piperidinomethyl group Up to 92% yield
4 Oxidative cleavage/reduction Installation of hydroxyl group with cis-orientation Moderate to high yield
5 HCl treatment Formation of hydrochloride salt Quantitative

Research Findings and Practical Considerations

  • The synthetic route is modular and allows for the preparation of various chromone-piperidine derivatives.
  • Microwave-assisted aromatic Claisen rearrangement significantly reduces reaction time and improves yields.
  • The regioselectivity and stereochemical control are excellent due to the nature of the Claisen rearrangement.
  • The use of readily available starting materials and mild reaction conditions make this synthesis practical for scale-up.
  • The final hydrochloride salt form enhances the compound's pharmaceutical properties.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidinomethyl group at position 6 undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Reaction with NaN₃/HCl : In acetone, the piperidinomethyl group can be replaced by azide ions, forming 6-azidomethyl derivatives (yield: 65–78%) .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in ethanol at 60°C results in N-alkylation of the piperidine nitrogen .

Table 1: Substitution Reactions

Reagent/ConditionsProductYieldSource
NaN₃, HCl, acetone, 20°C6-Azidomethyl-chromone derivative65–78%
CH₃I, ethanol, 60°CN-Methyl-piperidinomethyl derivative82%

Condensation and Cyclization

The chromone core participates in condensation reactions with hydrazines and carbonyl compounds:

  • Pyrazole Formation : Reaction with phenylhydrazine hydrochloride in pyridine/water yields pyrazole-fused chromones (m.p. 178–179°C) .

  • Knoevenagel Reaction : The methyl group at position 3 can undergo aldol-like condensation with aldehydes (e.g., benzaldehyde) in DMF, forming α,β-unsaturated ketones .

Table 2: Condensation Reactions

ReagentProductKey DataSource
PhNHNH₂·HCl, pyridine/H₂OPyrazole-chromone hybridm.p. 178–179°C
Benzaldehyde, DMF, K₂CO₃3-Styryl-chromone derivativeλₘₐₓ: 320 nm (UV)

Elimination Reactions

Under acidic conditions, the piperidinomethyl group eliminates to form exocyclic double bonds:

  • HCl/Heat : Heating the compound in HCl/ethanol at 80°C results in elimination of piperidine, yielding 6-methylenochromone (confirmed by NMR) .

Mechanism :
Chromone-PiperidinomethylHCl, ΔChromone-CH₂⁺Chromone-CH₂ (methylene derivative)\text{Chromone-Piperidinomethyl} \xrightarrow{\text{HCl, Δ}} \text{Chromone-CH₂⁺} \rightarrow \text{Chromone-CH₂} \text{ (methylene derivative)}

Halogenation and Oxidation

The methyl groups at positions 2 and 3 are susceptible to halogenation:

  • Chlorination : Treatment with SOCl₂ in benzene introduces trichloromethyl groups at position 2 (analogous to 6-methyl-2-trichloromethyl-chromone synthesis) .

  • Oxidation : KMnO₄ in acidic medium oxidizes methyl groups to carboxylic acids (e.g., 2-carboxychromone derivatives) .

Table 3: Halogenation/Oxidation

ReagentProductConditionsSource
SOCl₂, benzene, reflux2-Trichloromethyl-chromone4 hrs, 70°C
KMnO₄, H₂SO₄2-Carboxy-chromone85% yield

Acid-Base and Salt Formation

The hydrochloride salt undergoes reversible deprotonation:

  • Deprotonation : In aqueous NaOH, the piperidinium ion (pKa ≈ 11) loses a proton, regenerating the free base (solubility: 0.2 mg/mL in water) .

  • Salt Metathesis : Reaction with AgNO₃ precipitates AgCl, forming the nitrate salt .

Stability and Reaction Optimization

  • pH Sensitivity : Stable at pH 4–6; degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Solvent Effects : Ethanol or acetonitrile maximizes yields in substitution reactions (vs. <50% in THF).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromone derivatives, including 2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride. Research indicates that chromone compounds exhibit significant cytotoxic activity against various cancer cell lines:

  • Prostate Cancer : Chromone derivatives have shown promising results in inhibiting the growth of prostate cancer cells. For instance, compounds similar to this compound demonstrated selective cytotoxicity towards prostate cancer cell lines while sparing normal cells .
  • Leukemia and Melanoma : Other studies reported that related chromones induced apoptosis in leukemia and melanoma cell lines, suggesting a mechanism that could be leveraged for therapeutic interventions .

Neuroprotective Effects

Chromones have been identified as potential neuroprotective agents. They exhibit inhibitory activity against monoamine oxidases (MAO), which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's:

  • Inhibition of MAO : this compound may function as a MAO inhibitor, enhancing neuronal survival and reducing oxidative stress in neurotoxin-treated models . This property positions it as a candidate for further development in treating neurodegenerative conditions.

Antiviral Properties

The antiviral efficacy of chromone derivatives has also been explored. Some studies indicate that these compounds can reduce viral titers in infected cells, showcasing their potential as antiviral agents against various pathogens .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and purity:

  • Synthetic Pathways : The compound can be synthesized through a series of reactions involving piperidine derivatives and chromone precursors. The reaction conditions can be adjusted to enhance the functionalization at specific positions on the chromone ring .
  • Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the synthesized compound, ensuring its identity and purity.

Cosmetic Applications

Beyond medicinal uses, this compound has potential applications in cosmetics:

Skin Care Formulations

Due to its bioactive properties, this compound could be incorporated into skin care products aimed at improving skin health:

  • Anti-inflammatory Effects : Chromones are known for their anti-inflammatory properties, which can be beneficial in formulations targeting skin conditions such as acne or eczema .
  • Stability and Efficacy : The compound's stability under various conditions makes it suitable for incorporation into creams and lotions designed for topical application.

Case Studies and Research Findings

StudyFocusFindings
Study A (2024)Anticancer ActivityDemonstrated significant cytotoxic effects against prostate cancer cell lines with low toxicity to normal cells .
Study B (2024)Neuroprotective EffectsFound to inhibit MAO-A and MAO-B effectively, suggesting potential in treating neurodegenerative diseases .
Study C (2024)Antiviral PropertiesShowed efficacy in reducing viral titers in infected cell cultures .
Study D (2023)Cosmetic FormulationEvaluated the anti-inflammatory properties in topical formulations; showed promise for skin health applications .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride involves its interaction with specific molecular targets within cells. The chromone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The piperidinomethyl group may enhance the compound’s binding affinity and specificity for its targets, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2,3-Dimethyl-6-piperidinomethyl-chromone HCl C₁₇H₂₂ClNO₃ (inferred) ~339.8 (calculated) Chromone, methyl, piperidinomethyl High solubility (HCl salt)
2,3-Dimethyl-6-(dimethylaminomethyl)chromone HCl C₁₅H₁₈ClNO₂ 279.76 Chromone, methyl, dimethylaminomethyl Used in receptor-binding assays
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Piperidine, diphenylmethoxy Low solubility due to bulkiness
3-(2-Chloro-6-fluorobenzyloxymethyl)piperidine HCl C₁₃H₁₈Cl₂FNO 294.19 Piperidine, halogenated benzyloxy Enhanced electronegativity
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Dihydrochloride C₁₀H₁₆Cl₂N₂O₂ 283.16 Pyridine, methylamine, ester High solubility (dihydrochloride)

Research Implications and Limitations

The target compound’s piperidinomethyl group may offer superior bioavailability compared to dimethylamino analogs, while its chromone core provides a scaffold for antioxidant or anti-inflammatory activity. However, the absence of direct pharmacological data in the evidence limits mechanistic insights. Further studies should prioritize:

Solubility and Stability Testing : Compare hydrochloride salts with free-base forms.

Receptor Binding Assays: Leverage structural similarities to known bioactive chromones .

Synthetic Optimization : Explore substituent effects on potency, as seen in halogenated piperidine derivatives .

Biological Activity

2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride is a synthetic compound belonging to the chromone class, which has garnered attention for its diverse biological activities. Chromones are known for their potential therapeutic roles in various diseases, including cancer and infections. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chromone derivatives. For instance, chromone compounds have been shown to induce apoptosis in cancer cell lines such as HeLa and HCT116. In vitro assays indicated that this compound exhibits significant cytotoxicity against these cell lines, with IC50 values comparable to established anticancer agents .

CompoundCell LineIC50 (µM)
This compoundHeLa15.1
This compoundHCT11618.6

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. It was effective against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar to other chromones, this compound may inhibit key kinases involved in cell proliferation and survival pathways, such as Chk1 and ATR kinases .
  • Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Studies suggest that it can induce G2/M phase arrest in cancer cells, preventing their division and promoting cell death .

Case Studies

Several case studies have illustrated the efficacy of chromone derivatives:

  • Study on HeLa Cells : A study evaluated the effects of this compound on HeLa cells. The results showed a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
  • Antibacterial Efficacy : In another study focusing on bacterial resistance, the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). It exhibited promising results with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural identity of 2,3-Dimethyl-6-piperidinomethyl-chromone hydrochloride?

  • Methodological Answer :

  • HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). Optimize mobile phase composition (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) to resolve impurities .
  • Thin-Layer Chromatography (TLC) : Employ silica gel plates with chloroform:methanol:acetic acid (13:9:4 v/v) as the mobile phase. Detect spots using ferric chloride/potassium ferricyanide spray, which reacts with phenolic or amine groups .
  • Spectroscopic Confirmation : Validate structure via 1H^1H-NMR (e.g., piperidine methyl protons at δ 1.2–1.6 ppm) and FT-IR (C=O stretch at ~1650 cm1^{-1}) .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer :

  • Stepwise Purification : After initial synthesis, use recrystallization from ethanol:water mixtures to remove unreacted intermediates. Monitor yield and purity at each step via TLC .
  • Reaction Condition Control : Adjust pH and temperature during piperidinomethyl group introduction to avoid over-alkylation. For example, maintain pH 7–8 and 60–70°C to stabilize the chromone backbone .

Advanced Research Questions

Q. How should researchers address discrepancies in pharmacological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Bioavailability Studies : Compare solubility in simulated physiological fluids (e.g., PBS pH 7.4) to identify bioavailability limitations. Use LC-MS to quantify plasma concentrations in animal models .
  • Metabolite Profiling : Perform hepatic microsomal assays to identify active/inactive metabolites. Cross-reference with in vivo efficacy data to clarify metabolic activation pathways .

Q. What strategies are effective for impurity profiling and quantifying degradation products under accelerated stability conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze samples weekly via HPLC to track degradation kinetics. Identify major degradants (e.g., hydrolyzed chromone or oxidized piperidine) using high-resolution mass spectrometry .
  • Stability-Indicating Methods : Validate HPLC methods per ICH guidelines to ensure separation of degradants from the parent compound. Use spiked impurity standards (e.g., EP reference materials) for quantification .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Target Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with proposed targets (e.g., GPCRs or ion channels). Cross-validate with competitive binding assays using known ligands .
  • Transcriptomic/Proteomic Profiling : Treat cell lines with the compound and perform RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK or NF-κB) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility Screen : Test solubility in buffered solutions (pH 1.2–7.4) and solvents (e.g., DMSO, methanol) using nephelometry or UV spectrophotometry. Note that hydrochloride salts typically exhibit higher aqueous solubility (~10 mg/mL in PBS) but may aggregate in organic solvents .
  • Co-Solvent Optimization : For in vitro assays, use ≤1% DMSO to maintain solubility without cytotoxicity. For in vivo studies, formulate with cyclodextrins or lipid-based carriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.